molecular formula C5H4N2O B1279537 Pyrazine-2-carbaldehyde CAS No. 5780-66-5

Pyrazine-2-carbaldehyde

Cat. No. B1279537
CAS RN: 5780-66-5
M. Wt: 108.1 g/mol
InChI Key: DXBWJLDFSICTIH-UHFFFAOYSA-N
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Description

Pyrazine-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at opposite positions, and an aldehyde functional group at the second position. This structure makes it a versatile precursor in organic synthesis, particularly in the construction of pyrazine derivatives with potential biological activities.

Synthesis Analysis

The synthesis of pyrazine derivatives, including pyrazine-2-carbaldehyde, often involves the use of microwave-assisted reactions, which provide a rapid and efficient method for compound formation. For instance, the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions is an example of how pyrazine-2-carbaldehyde can be utilized as a starting material . Additionally, efficient two-step syntheses have been developed for pyrazine-2,5- and -2,6-dicarbaldehydes, which involve the transformation of dimethylpyrazines and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of pyrazine-2-carbaldehyde and its derivatives can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray structural analysis has also been reported for certain pyrazole derivatives, providing detailed insights into the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazine-2-carbaldehyde and its derivatives undergo a variety of chemical reactions, including condensation with hydrazine hydrate to form hydrazones, which can exhibit significant biological activities . The Vilsmeier–Haack reaction has been employed to synthesize novel carbaldehyde derivatives, which can further react to form heterocyclic chalcones and dipyrazolopyridines . Additionally, iodine-mediated oxidative C-N bond formation has been used for the metal-free synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group contributes to their reactivity, while the aromatic pyrazine ring contributes to their stability and potential biological activity. The solubility, boiling point, and melting point of these compounds can vary depending on the substituents attached to the pyrazine ring. These properties are essential for determining the conditions under which these compounds can be synthesized, manipulated, and applied in various chemical and biological contexts.

Scientific Research Applications

4. Synthesis of Pyrazinamide Analogues

  • Results or Outcomes: N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield; N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .

5. Bioimaging Applications

  • Methods of Application: Acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines produced this product by double dehydrative cyclization .

6. Enhancing Tobacco Addiction

  • Summary of Application: Pyrazine-2-carbaldehyde is used as an additive in cigarettes to enhance tobacco addiction. It is used to optimize the dynamic delivery of nicotine to central nervous system receptors, affecting smokers’ withdrawal symptoms, mood, and behavior .

7. Corrosion Inhibitors for Industrial Metals and Alloys

  • Summary of Application: Pyrazine-2-carbaldehyde and its derivatives have been reported as effective corrosion inhibitors for industrial metals and alloys .

8. Photosensitive and pH-dependent Activity

  • Summary of Application: Pyrazine-2-carbaldehyde is used in the construction of a pyrazine-functionalized carbazole derivative, which exhibits photosensitive and pH-dependent activity .

Safety And Hazards

Pyrazine-2-carbaldehyde is classified under GHS07 for safety . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Pyrazine-2-carbaldehyde and its derivatives have drawn significant attention in various fields of science due to their wide range of biological activities . Future research could focus on understanding the action mechanisms of these compounds, developing new synthetic methods, and exploring their potential applications in drug discovery .

properties

IUPAC Name

pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBWJLDFSICTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460761
Record name Pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-carbaldehyde

CAS RN

5780-66-5
Record name Pyrazinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrazinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
R Venkatraman, L Sitole, TD Adams… - … Section E: Structure …, 2007 - scripts.iucr.org
… Continuing with this type of studies, we describe here the structure of a diphenyltin dichloride derivative of pyrazine-2-carbaldehyde N(4)-ethyl-3-thiosemicarbazone (I). …
Number of citations: 2 scripts.iucr.org
A Albert, K Ohta - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… These acetals were hydrolysed to 3-acetamido-, 3-ethoxycarbonylamino-, 3-formamido-, and 3-ethoxalylamino-pyrazine2-carbaldehyde. These aldehydes were cyclized with ammonia …
Number of citations: 19 pubs.rsc.org
R Coufal, J Vohlídal - Scientific Reports, 2023 - nature.com
… Notably, we have found during our effort that pyrazine-2-carbaldehyde forms stable hemiaminal intermediate which can be isolated. Moreover, we were able to detect open-chain bis-…
Number of citations: 6 www.nature.com
F Chioma, OW Nnenna, O Moses - … of Metals and Physical Chemistry of …, 2020 - Springer
The study described the preparation and characterization of thiophene/pyrazine Schiff base, (E)-N-{(thiophene-2-yl)methylene}pyrazine-2-carboxamide (HL) using melting point and …
Number of citations: 9 link.springer.com
N Pasupulety, H Driss, YA Alhamed… - Journal of Chemical …, 2016 - Springer
… ) can be oxidized to pyrazine 2-carbaldehyde/acid using an iron phosphate catalyst. In the presence of ammonia, over the same catalyst, pyrazine 2-carbaldehyde/acid is ammoxidized …
Number of citations: 2 link.springer.com
DA Peters, RL Beddoes, PA Allway… - … Section C: Crystal …, 1991 - scripts.iucr.org
… The atomic parameters for 3-methoxy- pyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone (lc) are listed in Table 1;* Fig. 1 shows a PLUTO (Motherwell & Clegg, 1978) drawing of the …
Number of citations: 2 scripts.iucr.org
S Adhikari - 2017 - egrove.olemiss.edu
… Figure 11: 1H NMR of 5-methyl pyrazine-2-carbaldehyde………………………….....25 Figure 12: … of methyl 5-methyl pyrazine carboxylate to produce 5methyl pyrazine-2-carbaldehyde. …
Number of citations: 2 egrove.olemiss.edu
A Fernandez-Mato, JM Quintela, C Peinador… - Tetrahedron, 2011 - Elsevier
… In conclusion, a simple method for the preparation of pyridothienopyrazines (ptp) is presented based on the Friedländer condensation of 3-aminothieno[2,3-b]pyrazine-2-carbaldehyde …
Number of citations: 4 www.sciencedirect.com
HY Wang, XH Wang, BA Zhou, CL Zhang… - Nature …, 2023 - nature.com
… Pyrazine-2-carbaldehyde afforded the desired product (3t) in 47% yield. The reaction of thiazole-2-carbaldehydes furnished the corresponding products 3u-3v in decreased yields. …
Number of citations: 3 www.nature.com
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
… Step 4: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (12d). A 1 M solution of DIBAL in toluene (13.6 mL, 13.6 mmol) was added to the dry CH 2 Cl 2 (86 mL) …
Number of citations: 59 pubs.acs.org

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